

Spectroscopic Characterization of 3-(Hydroxymethyl)cyclobutanol: A Technical Guide

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Compound of Interest

Compound Name: 3-(Hydroxymethyl)cyclobutanol

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-(Hydroxymethyl)cyclobutanol** ($C_5H_{10}O_2$), a versatile building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific molecule, this guide leverages fundamental spectroscopic principles and data from analogous compounds to provide a robust framework for spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound.

Introduction to 3-(Hydroxymethyl)cyclobutanol

3-(Hydroxymethyl)cyclobutanol is a diol containing a cyclobutane ring, which imparts significant conformational rigidity and three-dimensionality, making it an attractive scaffold in medicinal chemistry.[1] The presence of two hydroxyl groups, one primary and one secondary, offers multiple points for chemical modification.[2] The molecule can exist as two diastereomers: **cis-3-(Hydroxymethyl)cyclobutanol** and **trans-3-(Hydroxymethyl)cyclobutanol**, where the relative stereochemistry of the hydroxyl and hydroxymethyl substituents significantly influences their physical, chemical, and spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the unambiguous determination of the molecular structure and stereochemistry of **3-(Hydroxymethyl)cyclobutanol**.

¹H NMR Spectroscopy

The ¹H NMR spectrum of **3-(Hydroxymethyl)cyclobutanol** is expected to be complex due to the conformational constraints of the cyclobutane ring and the potential for diastereotopicity of the methylene protons. The chemical shifts will be influenced by the electronegativity of the oxygen atoms and the stereochemical relationship between the substituents.

Expected Chemical Shifts and Multiplicities:

Protons	Expected Chemical Shift (δ, ppm)	Multiplicity	Notes
-OH (Alcohol & Hydroxymethyl)	1.0 - 5.0	Broad Singlet	Chemical shift is concentration and solvent dependent; can be exchanged with D ₂ O. [3]
CH-OH (C1-H)	3.8 - 4.2	Multiplet	Deshielded by the adjacent hydroxyl group.
-CH ₂ -OH	3.4 - 3.7	Doublet or Multiplet	Protons are diastereotopic and will likely show complex splitting.
CH-CH ₂ OH (C3-H)	2.0 - 2.5	Multiplet	Coupled to the adjacent methylene protons of the ring and the hydroxymethyl group.
Cyclobutane Ring CH ₂ (C2-H, C4-H)	1.5 - 2.2	Multiplets	Complex splitting patterns due to geminal and vicinal coupling.

Note: The exact chemical shifts and coupling constants will differ between the cis and trans isomers due to different shielding and deshielding effects.^[4]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework of the molecule.

Expected Chemical Shifts:

Carbon	Expected Chemical Shift (δ, ppm)	Notes
CH-OH (C1)	65 - 75	Deshielded by the hydroxyl group.
-CH ₂ -OH	60 - 70	Deshielded by the hydroxyl group.
CH-CH ₂ OH (C3)	35 - 45	
Cyclobutane Ring CH ₂ (C2, C4)	25 - 35	

Infrared (IR) Spectroscopy

The IR spectrum of **3-(Hydroxymethyl)cyclobutanol** will be dominated by the characteristic absorptions of the hydroxyl groups.

Characteristic IR Absorption Bands:

Functional Group	Expected Wavenumber (cm ⁻¹)	Appearance
O-H Stretch	3600 - 3200	Broad and Strong
C-H Stretch (sp ³ carbons)	3000 - 2850	Medium to Strong
C-O Stretch	1260 - 1050	Strong

Mass Spectrometry (MS)

The mass spectrum of **3-(Hydroxymethyl)cyclobutanol** will provide information about its molecular weight and fragmentation pattern. The exact mass is 102.0681 g/mol .[5]

Expected Fragmentation Pattern:

- **Molecular Ion (M^+):** A peak corresponding to the molecular weight ($m/z = 102$) may be observed, although it might be weak.
- **Loss of Water (M-18):** A prominent peak at $m/z = 84$ is expected due to the facile loss of a water molecule from the molecular ion.[6]
- **Loss of a Hydroxymethyl Radical (M-31):** A peak at $m/z = 71$ corresponding to the loss of $\cdot\text{CH}_2\text{OH}$ is likely.
- **Loss of Ethylene (M-28):** Cleavage of the cyclobutane ring can lead to the loss of ethylene, resulting in a fragment at $m/z = 74$.[6]
- **Other Fragments:** Further fragmentation of these primary ions will lead to a series of smaller peaks in the lower m/z region.

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

- Weigh approximately 5-10 mg of purified **3-(Hydroxymethyl)cyclobutanol**.
- Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , D_2O , DMSO-d_6) in an NMR tube.
- Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[7]

^1H NMR Acquisition:

- **Pulse Program:** Standard single-pulse experiment.

- Number of Scans: 16-64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Spectral Width: -2 to 12 ppm.[8]

¹³C NMR Acquisition:

- Pulse Program: Proton-decoupled single-pulse experiment.
- Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Relaxation Delay: 2-5 seconds.
- Spectral Width: 0 to 220 ppm.[8]

IR Spectroscopy

Sample Preparation:

- For a liquid sample, a thin film can be prepared by placing a drop of the compound between two NaCl or KBr plates.

Data Acquisition:

- Acquire the spectrum using a Fourier-transform infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Introduction:

- The sample can be introduced via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

Ionization:

- Electron ionization (EI) is a common method for generating fragments and providing structural information. Electrospray ionization (ESI) can be used to observe the molecular ion

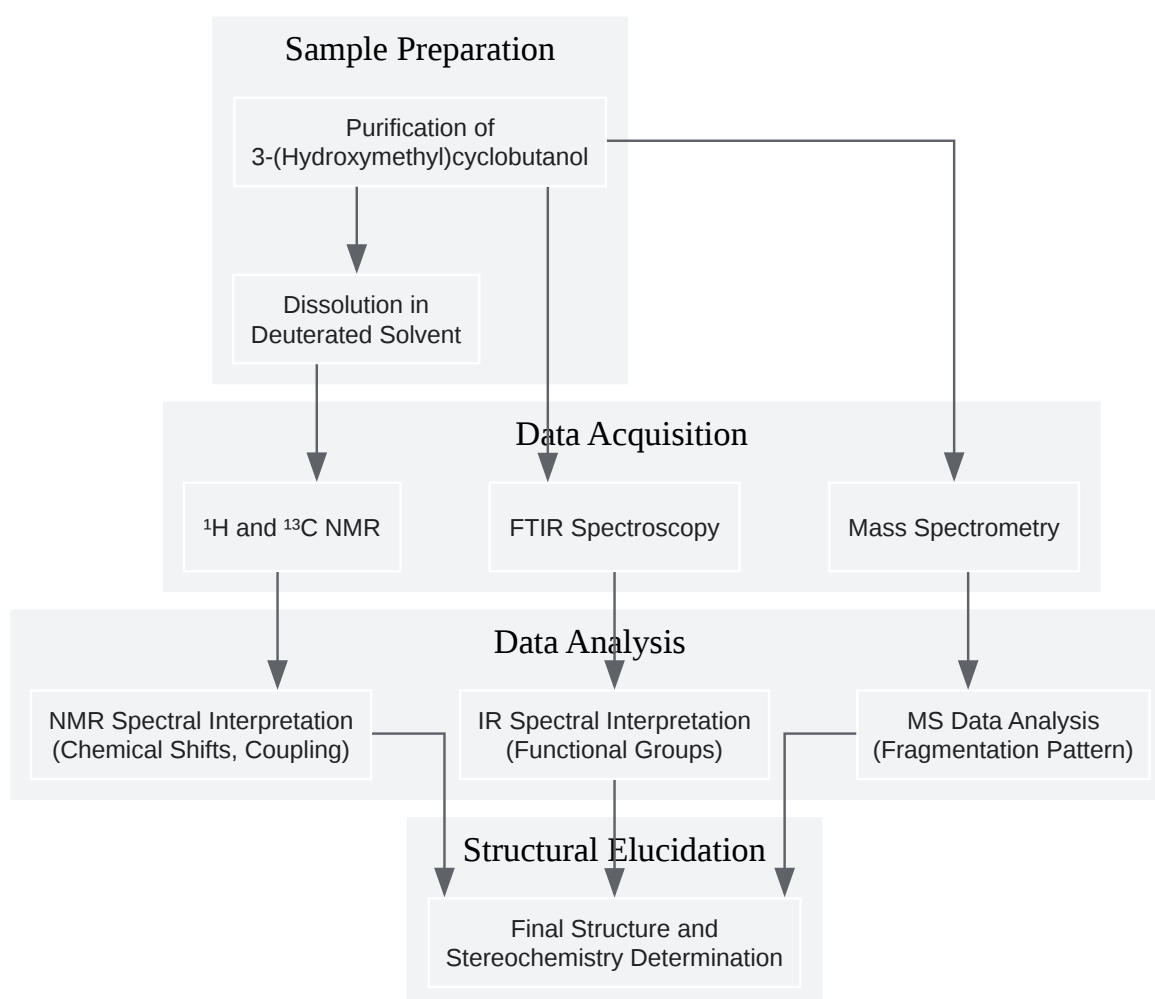
with minimal fragmentation.

Visualization of Molecular Structure and Spectroscopic Correlations

The following diagram illustrates the structure of **cis-3-(Hydroxymethyl)cyclobutanol** with atom numbering for NMR assignment purposes.

Caption: Molecular structure of **cis-3-(Hydroxymethyl)cyclobutanol** with atom numbering.

The following workflow outlines the general process for the spectroscopic analysis of **3-(Hydroxymethyl)cyclobutanol**.



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Caption: Workflow for the spectroscopic analysis of **3-(Hydroxymethyl)cyclobutanol**.

Conclusion

This guide provides a detailed prediction and interpretation framework for the spectroscopic data of **3-(Hydroxymethyl)cyclobutanol**. While experimental data for this specific molecule is not widely available, the principles outlined herein, supported by data from analogous compounds, offer a solid foundation for researchers to analyze and confirm the structure and stereochemistry of their synthesized materials. The provided experimental protocols serve as a starting point for obtaining high-quality spectroscopic data.

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